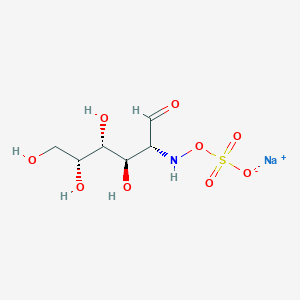
Sodium ((2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)amino sulfate
Descripción general
Descripción
Sodium ((2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)amino sulfate, also known as sodium chondroitin sulfate, is a naturally occurring polysaccharide that is found in the connective tissues of animals. It is commonly used as a dietary supplement and in the treatment of joint pain and osteoarthritis.
Aplicaciones Científicas De Investigación
Sodium chondroitin sulfate has been extensively studied for its potential therapeutic effects on joint health. It has been shown to have anti-inflammatory and chondroprotective properties, which may help to reduce joint pain and improve mobility in individuals with osteoarthritis. In addition, it has been studied for its potential use in wound healing, as it has been shown to stimulate the production of collagen and other extracellular matrix components.
Mecanismo De Acción
The exact mechanism of action of Sodium ((2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)amino sulfate chondroitin sulfate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that break down cartilage, such as matrix metalloproteinases and aggrecanases. It may also help to stimulate the production of proteoglycans and other extracellular matrix components, which can help to rebuild damaged cartilage.
Biochemical and Physiological Effects:
Sodium chondroitin sulfate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, stimulate the production of collagen and other extracellular matrix components, and improve joint lubrication and mobility. It may also help to reduce pain and stiffness in individuals with osteoarthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium chondroitin sulfate is a commonly used compound in laboratory experiments due to its anti-inflammatory and chondroprotective properties. However, it can be difficult to work with due to its high molecular weight and complex structure. In addition, it can be expensive to obtain in large quantities, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on Sodium ((2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)amino sulfate chondroitin sulfate. One area of interest is its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use in regenerative medicine, as it may help to stimulate the production of extracellular matrix components in damaged tissues. Finally, further research is needed to fully understand the mechanism of action of Sodium ((2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)amino sulfate chondroitin sulfate and its potential therapeutic applications.
Propiedades
IUPAC Name |
sodium;[[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]amino] sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO9S.Na/c8-1-3(7-16-17(13,14)15)5(11)6(12)4(10)2-9;/h1,3-7,9-12H,2H2,(H,13,14,15);/q;+1/p-1/t3-,4+,5+,6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOBSQYPIOHIHO-NQZVPSPJSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)NOS(=O)(=O)[O-])O)O)O)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)NOS(=O)(=O)[O-])O)O)O)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NNaO9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium ((2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)amino sulfate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



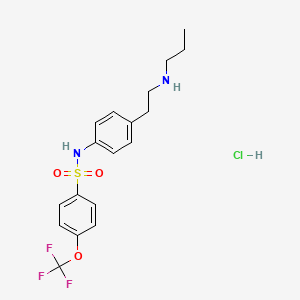
![(2R)-2-[[9-Propan-2-yl-6-[(4-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol;trihydrochloride](/img/structure/B3028250.png)

![[2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol](/img/structure/B3028255.png)


![tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride](/img/structure/B3028258.png)
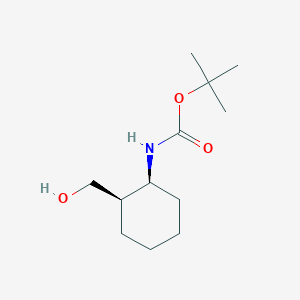

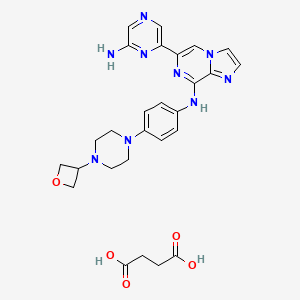

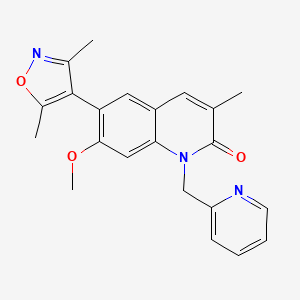
![(S)-tert-Butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3028271.png)
![Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3028272.png)